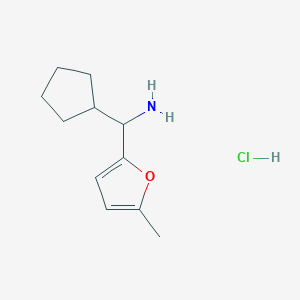
Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopentyl(5-methylfuran-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in relation to adenosine receptors. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and relevant research findings.
Pharmacological Profile
The compound is structurally related to known adenosine receptor (AR) modulators, which have been implicated in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that play crucial roles in cardiovascular function, immune response, and neuroprotection. The specific interactions of this compound with these receptors can significantly influence its biological effects.
Key Findings:
- Adenosine Receptor Interaction : The compound exhibits affinity for multiple AR subtypes, including A1, A2A, A2B, and A3. Its binding affinity can be modulated by structural modifications, which affect the pharmacological profile of the compound .
- Efficacy in Cellular Assays : In vitro studies have demonstrated that this compound can modulate cAMP levels in cells expressing various ARs, indicating its potential as an agonist or antagonist depending on the receptor subtype targeted .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclopentyl group and the furan moiety can lead to significant changes in receptor affinity and selectivity.
| Structural Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced binding affinity |
| Substitution on furan ring | Altered receptor selectivity |
| Hydrochloride salt formation | Improved solubility and stability |
These findings suggest that careful modification of the compound's structure could lead to enhanced therapeutic profiles.
Study 1: Adenosine Receptor Modulation
A recent study evaluated the effects of this compound on human cell lines expressing different ARs. The results indicated:
- A1 Receptor Activation : The compound significantly increased cAMP levels, suggesting it acts as an A1 receptor agonist.
- A2A Receptor Interaction : It displayed partial agonistic activity at the A2A receptor, which is relevant for conditions such as ischemia and neurodegenerative diseases .
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of this compound against cancer cell lines:
Properties
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9;/h6-7,9,11H,2-5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMTVWLEAPXGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















